

# An In-Depth Technical Guide to Oxane-4-thiol for Advanced Research

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## Compound of Interest

Compound Name: Oxane-4-thiol

CAS No.: 203246-71-3

Cat. No.: B033081

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling Oxane-4-thiol, a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) scaffold is a privileged structural motif.<sup>[1][2]</sup> Its inherent conformational rigidity and potential for hydrogen bond acceptance make it a valuable bioisostere for cyclohexyl groups, often leading to improved pharmacokinetic profiles in drug candidates.<sup>[3]</sup> This guide focuses on a specific, functionally rich derivative: **Oxane-4-thiol** (also known as tetrahydro-2H-pyran-4-thiol). The introduction of a thiol group at the C4 position opens a gateway to a diverse array of chemical modifications, making it a highly versatile building block for the synthesis of novel chemical entities.

This document serves as a comprehensive technical resource for researchers. It will provide a detailed exploration of the structure, properties, synthesis, and characterization of **Oxane-4-thiol**, grounded in established chemical principles and supported by authoritative references.

## Part 1: Core Chemical Identity and Physicochemical Properties

### IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount. The compound in focus is systematically named according to IUPAC nomenclature.

- Preferred IUPAC Name: **Oxane-4-thiol**<sup>[4]</sup><sup>[5]</sup>
- Other Names: Tetrahydro-2H-pyran-4-thiol, 4-Mercaptotetrahydropyran<sup>[5]</sup><sup>[6]</sup>
- CAS Number: 203246-71-3<sup>[5]</sup><sup>[6]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>10</sub>OS<sup>[5]</sup><sup>[6]</sup>
- Molecular Weight: 118.20 g/mol <sup>[7]</sup>

The structure consists of a saturated six-membered heterocyclic ring containing one oxygen atom (an oxane or tetrahydropyran ring) with a sulfhydryl (-SH) group substituted at the fourth carbon atom.

Caption: 2D structure of **Oxane-4-thiol**.

## Physicochemical Properties

The physicochemical properties of **Oxane-4-thiol** are crucial for its handling, reaction setup, and potential applications, particularly in drug design where parameters like lipophilicity play a key role.

| Property                       | Value   | Source |
|--------------------------------|---|--------|
| Molecular Weight               | 118.1973 g/mol  | [5]    |
| Appearance                     | Colorless to pale yellow liquid   | [6][8] |
| Odor                           | Distinctive, characteristic of thiols                                   | [6]    |
| XLogP3                         | 0.9   | [5]    |
| Hydrogen Bond Donor Count      | 1   | [5]    |
| Hydrogen Bond Acceptor Count   | 2   | [5]    |
| Topological Polar Surface Area | 10.2 Å <sup>2</sup>   | [5]    |
| Solubility                     | Soluble in many common organic solvents (e.g., ethanol, ether, acetone) | [8]    |

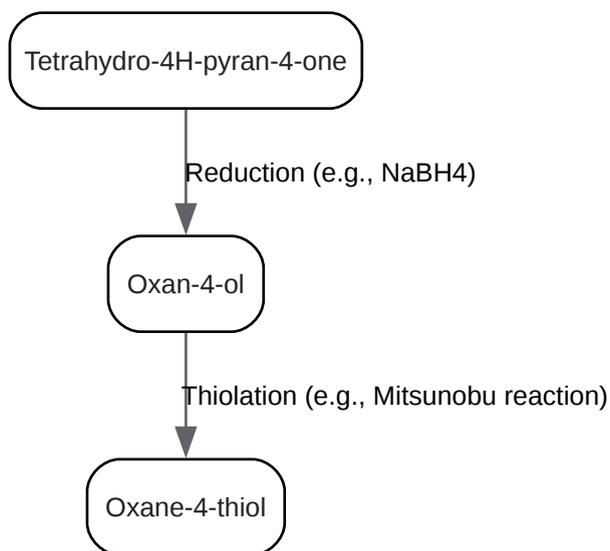
The XLogP3 value of 0.9 indicates a relatively low lipophilicity compared to its carbocyclic analog, cyclohexane-thiol. This property is often advantageous in drug development for improving aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]

## Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the practical application of **Oxane-4-thiol** in research and development. While various methods can be envisioned, a common and reliable strategy involves a two-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one.

### Proposed Synthetic Workflow

The conversion of a ketone to a thiol is not a direct transformation. A logical and experimentally validated approach involves the reduction of the ketone to the corresponding alcohol, followed by the conversion of the hydroxyl group to a thiol.



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Caption: Proposed two-step synthesis of **Oxane-4-thiol**.

## Experimental Protocols

Step 1: Reduction of Tetrahydro-4H-pyran-4-one to Oxan-4-ol

- Rationale: Sodium borohydride (NaBH<sub>4</sub>) is a mild and selective reducing agent, ideal for the conversion of ketones to secondary alcohols without affecting the ether linkage in the ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
- Protocol:
  - To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
  - Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Quench the reaction by the slow addition of acetone, followed by water.

- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Oxan-4-ol, which can often be used in the next step without further purification.[9]

## Step 2: Conversion of Oxan-4-ol to **Oxane-4-thiol** via Mitsunobu Reaction

- Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including thiols, with inversion of stereochemistry. The reaction of the alcohol with triphenylphosphine (PPh<sub>3</sub>) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) generates an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable pronucleophile. Thioacetic acid is an excellent sulfur source in this context, as the resulting thioacetate is stable and can be readily hydrolyzed to the desired thiol.
- Protocol:
  - Dissolve Oxan-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0 °C.
  - Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.
  - After stirring for 10 minutes, add thioacetic acid (1.5 eq) dropwise.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography to isolate the intermediate thioacetate.
  - Dissolve the purified thioacetate in methanol.
  - Add a solution of sodium hydroxide (2.0 eq) in water and stir at room temperature for 2 hours.

- Acidify the mixture with 1 M HCl to pH ~2-3.
- Extract the product with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield **Oxane-4-thiol**.

## Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized **Oxane-4-thiol**.

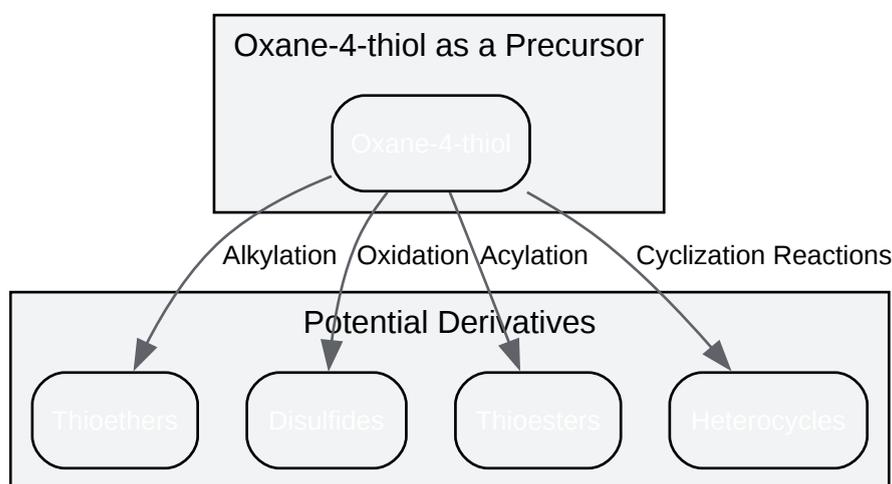
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen (H2 and H6) would appear as downfield multiplets. The proton attached to the carbon bearing the thiol group (H4) would also be a distinct multiplet. A broad singlet corresponding to the thiol proton (-SH) would be observable, and its chemical shift can be concentration-dependent.
  - $^{13}\text{C}$  NMR: The spectrum would show four distinct signals for the carbon atoms of the tetrahydropyran ring, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield.
- Infrared (IR) Spectroscopy: A key diagnostic peak would be a weak absorption band in the region of  $2550\text{-}2600\text{ cm}^{-1}$ , which is characteristic of the S-H stretching vibration.
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of  $118.20\text{ g/mol}$ .

## Part 3: Applications in Research and Drug Development

The unique combination of the tetrahydropyran ring and a reactive thiol group makes **Oxane-4-thiol** a valuable intermediate in several areas of chemical and pharmaceutical research.

## Scaffold for Novel Drug Candidates

The tetrahydropyran moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[3] The ability to introduce this group into a molecule can improve metabolic stability and solubility. The thiol group provides a handle for further functionalization.



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Caption: Reaction pathways for derivatizing **Oxane-4-thiol**.

## Bioconjugation and Linker Technologies

The nucleophilic nature of the thiol group makes it highly suitable for "click chemistry" reactions, such as thiol-ene and thiol-yne additions, as well as Michael additions. These reactions are often high-yielding and proceed under mild conditions, making them ideal for the conjugation of the oxane moiety to biomolecules, surfaces, or polymers.

## Fragment-Based Drug Discovery

**Oxane-4-thiol** can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its low molecular weight and defined three-dimensional structure make it an attractive starting point for the development of more potent and selective inhibitors for various biological targets.

## Conclusion

**Oxane-4-thiol** is a strategically important heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and the reactive thiol handle provide a versatile platform for the design and synthesis of novel molecules with diverse applications, from drug discovery to materials science. The synthetic and characterization protocols outlined in this guide offer a reliable foundation for researchers to incorporate this valuable compound into their research programs.

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